1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one
Overview
Description
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one: is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminobenzophenones with suitable reagents to form the benzodiazepine ring . For example, the continuous flow synthesis of benzodiazepines has been reported, where the reaction involves a combination of a S_NAr reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry is an attractive tool for industrial synthesis, allowing for efficient and scalable production of benzodiazepines .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides , while reduction can produce dihydrobenzodiazepines .
Scientific Research Applications
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one involves its interaction with specific molecular targets, such as GABA_A receptors . By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one can be compared with other benzodiazepines, such as:
Diazepam: Known for its anxiolytic and sedative effects.
Oxazepam: Used for its anxiolytic and hypnotic properties.
Lorazepam: Commonly prescribed for anxiety and insomnia.
Properties
IUPAC Name |
1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-10-8-4-2-1-3-7(8)5-11-9/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCUQJVYYWANPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625179 | |
Record name | 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168080-43-1 | |
Record name | 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168080-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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